![molecular formula C18H17N3O2 B2865027 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea CAS No. 2034232-05-6](/img/structure/B2865027.png)
1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea
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Description
1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea, also known as FPYMU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. FPYMU is a urea derivative that has a unique chemical structure, which makes it a promising candidate for various research studies.
Scientific Research Applications
Synthesis and Characterization
Research on compounds structurally related to 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea highlights their potential in various chemical syntheses and characterizations. For example, the study on the synthesis of novel pyridine and naphthyridine derivatives involves reactions that yield pyrazolo[3,4-H][1,6]naphthyridine and pyrimido[4,5-H][1,6]naphthyridine derivatives through interactions with hydrazines and urea derivatives, respectively (Abdelrazek et al., 2010). This illustrates the compound's relevance in synthesizing heterocyclic compounds, which are crucial in medicinal chemistry and materials science.
Metallo-supramolecular Complexes
Compounds with urea functionalities, including those structurally akin to 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea, have been used to self-assemble metallo-supramolecular M(2)L(2) and M(3)L(3) macrocycles. These macrocycles are generated in finely balanced equilibria and characterized by techniques such as DOSY NMR experiments and ESI FTICR mass spectrometry. The urea carbonyl groups within these ligands offer hydrogen bonding sites that contribute to the stability and specificity of these complexes (Troff et al., 2012).
Antimicrobial Activities
Research has also explored the antimicrobial properties of N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas, revealing moderate activity against a range of pathogens. Such compounds, by extension, suggest that 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea could have potential applications in developing new antimicrobial agents, highlighting the importance of structural variations in enhancing biological activity (Reddy et al., 2003).
Sensor Applications
Compounds related to 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea have shown potential in sensor applications, particularly in chemical and biological recognition. For instance, the utilization of 2,6-bis(2-benzimidazolyl)pyridine as a receptor enables the formation of highly stable supramolecular complexes with urea, characterized by high binding affinity. This showcases the compound's relevance in designing selective sensors for various analytes, leveraging hydrogen-bonding interactions (Chetia & Iyer, 2006).
Conformational Studies
The study of substituent effects on pyrid-2-yl ureas towards intramolecular hydrogen bonding and cytosine complexation provides insight into the influence of structural modifications on the conformational preferences and binding interactions of these compounds. Such investigations are crucial for understanding the fundamental chemistry underpinning the biological activity and material properties of urea derivatives, including those similar to 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea (Chien et al., 2004).
properties
IUPAC Name |
1-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13-4-2-3-5-16(13)21-18(22)20-11-14-6-7-17(19-10-14)15-8-9-23-12-15/h2-10,12H,11H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMCGRBINRPEPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea |
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